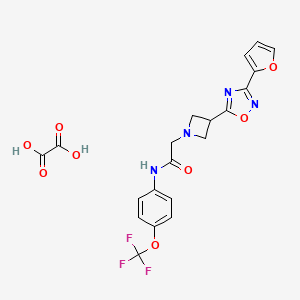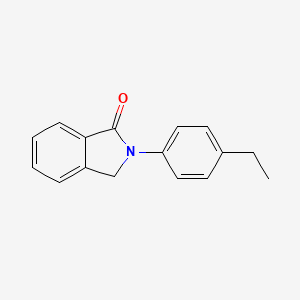
1-(Cyclopropylmethyl)-2-(6,7,8,9-tetrahydrodibenzofuran-2-yloxymethyl)aziridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Cyclopropylmethyl)-2-(6,7,8,9-tetrahydrodibenzofuran-2-yloxymethyl)aziridine is a synthetic compound that is used in scientific research for its potential therapeutic properties. This compound has generated significant interest in the scientific community due to its unique chemical structure and potential applications in the field of medicine.
Wirkmechanismus
The mechanism of action of 1-(Cyclopropylmethyl)-2-(6,7,8,9-tetrahydrodibenzofuran-2-yloxymethyl)aziridine is not fully understood. However, studies suggest that this compound may act as an inhibitor of certain enzymes and proteins that are involved in the development and progression of various diseases.
Biochemical and Physiological Effects:
Studies have shown that 1-(Cyclopropylmethyl)-2-(6,7,8,9-tetrahydrodibenzofuran-2-yloxymethyl)aziridine has several biochemical and physiological effects. This compound has been shown to inhibit the growth of cancer cells, reduce inflammation, and improve cognitive function in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 1-(Cyclopropylmethyl)-2-(6,7,8,9-tetrahydrodibenzofuran-2-yloxymethyl)aziridine in lab experiments is its unique chemical structure, which allows for the study of its potential therapeutic properties. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to administer in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of 1-(Cyclopropylmethyl)-2-(6,7,8,9-tetrahydrodibenzofuran-2-yloxymethyl)aziridine. One potential direction is the development of more effective synthesis methods to improve the yield and purity of the compound. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in the treatment of various diseases. Finally, the development of more water-soluble derivatives of this compound may also be a future direction for research.
In conclusion, 1-(Cyclopropylmethyl)-2-(6,7,8,9-tetrahydrodibenzofuran-2-yloxymethyl)aziridine is a synthetic compound that has generated significant interest in the scientific community due to its potential therapeutic properties. While there is still much to be learned about this compound, its unique chemical structure and potential applications make it a promising area of study for future research.
Synthesemethoden
The synthesis of 1-(Cyclopropylmethyl)-2-(6,7,8,9-tetrahydrodibenzofuran-2-yloxymethyl)aziridine involves several steps. The first step involves the reaction of cyclopropylmethylamine with 6,7,8,9-tetrahydrodibenzofuran-2-carboxylic acid to form an amide intermediate. This intermediate is then treated with trifluoroacetic anhydride to form a cyclic aziridine ring. The final step involves the deprotection of the dibenzofuran-2-yloxymethyl group to yield the final product.
Wissenschaftliche Forschungsanwendungen
1-(Cyclopropylmethyl)-2-(6,7,8,9-tetrahydrodibenzofuran-2-yloxymethyl)aziridine is primarily used in scientific research to study its potential therapeutic properties. Studies have shown that this compound has potential applications in the treatment of cancer, inflammation, and neurological disorders.
Eigenschaften
IUPAC Name |
1-(cyclopropylmethyl)-2-(6,7,8,9-tetrahydrodibenzofuran-2-yloxymethyl)aziridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO2/c1-2-4-18-16(3-1)17-9-15(7-8-19(17)22-18)21-12-14-11-20(14)10-13-5-6-13/h7-9,13-14H,1-6,10-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJYLGKGSXLXDAK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C3=C(O2)C=CC(=C3)OCC4CN4CC5CC5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Cyclopropylmethyl)-2-(6,7,8,9-tetrahydrodibenzofuran-2-yloxymethyl)aziridine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(3,4-Dimethoxyphenyl)-3-[(4-methylphenyl)sulfanyl]-1-propanone](/img/structure/B2911831.png)
![N-mesityl-2-(9-(4-methoxyphenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl)acetamide](/img/no-structure.png)
![N-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]-N'-(4-methoxyphenyl)oxamide](/img/structure/B2911836.png)
![7-({[2-(2-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}thio)-2-(2-thienyl)pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one](/img/structure/B2911837.png)
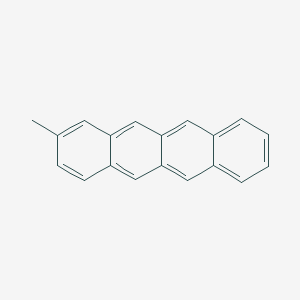
![N1-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-N2-(5-methylisoxazol-3-yl)oxalamide](/img/structure/B2911840.png)
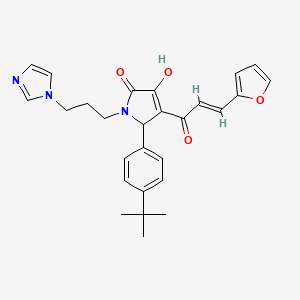
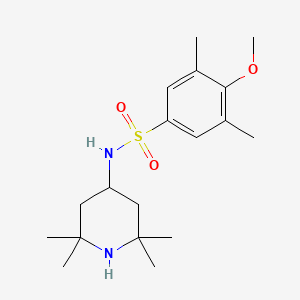
![(E)-ethyl 2-(3-(2-chlorophenyl)acrylamido)benzo[d]thiazole-6-carboxylate](/img/structure/B2911848.png)
![2-(1-(2,3-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B2911849.png)


